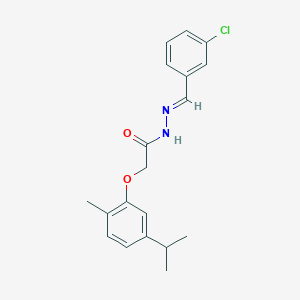

![molecular formula C16H14N4O4S B5549338 4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5549338.png)

4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to the specified molecule involves cyclocondensation reactions, where derivatives like iminothiazolidin-4-one acetates are formed through the reaction of aroylthioureas with dimethylacetylene dicarboxylate in methanol at room temperature. This method produces compounds with high yields and provides a pathway for the synthesis of molecules with similar structures to the one (Sher Ali et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques like X-ray crystallography, providing insight into the 3D arrangement of atoms within the molecule. For instance, the structure of certain iminothiazolidin-4-one acetate derivatives was confirmed through this method, shedding light on the structural intricacies of these compounds and potentially the subject molecule (Sher Ali et al., 2012).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel 1,2,4-triazole derivatives involves complex chemical reactions that result in compounds with significant antifungal and antimicrobial properties. For example, the creation of novel 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs has been reported, showcasing their in vitro antifungal activity against various strains like Microsporum gypseum and Candida albicans (Terzioğlu Klip et al., 2010). Similarly, the synthesis of some new pyrimidine and fused pyrimidine derivatives illustrates the chemical versatility and potential application of these compounds in drug discovery and development (Ahmed et al., 2003).

Antimicrobial Activities

Research into 1,2,4-triazole derivatives has also highlighted their antimicrobial activities. The synthesis of new 1,2,4-triazole derivatives and their evaluation against various bacterial and fungal strains demonstrate the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Bektaş et al., 2010).

Aldose Reductase Inhibition

Another significant application of these derivatives is in the inhibition of aldose reductase, an enzyme implicated in diabetic complications. The synthesis and evaluation of iminothiazolidin-4-one acetate derivatives as aldose reductase inhibitors offer insights into the development of novel drugs for treating diabetic complications, showcasing the compounds' therapeutic potential (Ali et al., 2012).

Corrosion Inhibition

Furthermore, 1,2,4-triazole derivatives have been studied for their corrosion inhibition properties. The use of these compounds in preventing the corrosion of metals in acidic environments highlights their potential in industrial applications, contributing to the development of more durable and corrosion-resistant materials (Bentiss et al., 2009).

properties

IUPAC Name |

[4-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2-methoxyphenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4S/c1-10(21)24-12-6-5-11(8-14(12)22-2)9-17-20-15(18-19-16(20)25)13-4-3-7-23-13/h3-9H,1-2H3,(H,19,25)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDKIVIVLJBVTM-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)

![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5549262.png)

![(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)

![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)

![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)

![ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B5549324.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5549331.png)

![2-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5549339.png)